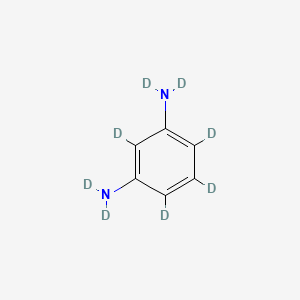

1,3-Phenylenediamine-d8

Beschreibung

The Significance of Deuteration in Chemical and Materials Science Studies

Deuteration, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D), is a fundamental technique with profound implications across chemical and materials science. researchgate.netansto.gov.au This isotopic substitution does not alter the chemical properties of a molecule in terms of its electronic structure, but it does introduce a significant mass change, doubling the mass of the hydrogen atom. wikipedia.org This mass difference is the primary driver of the kinetic isotope effect (KIE), where the rate of a chemical reaction can change significantly when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced by deuterium. wikipedia.orglibretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning more energy is required to break it. rsc.org This phenomenon allows researchers to determine whether the cleavage of a specific C-H bond is part of the rate-determining step of a reaction. columbia.edu

Beyond reaction kinetics, deuteration is invaluable in various analytical techniques. In mass spectrometry (MS), the increased mass of deuterated compounds makes them excellent internal standards for quantification, as they can be easily distinguished from their non-deuterated counterparts. pharmaffiliates.comnih.gov Similarly, in nuclear magnetic resonance (NMR) spectroscopy, the absence of a proton signal and the unique properties of the deuterium nucleus provide a clearer spectral window for studying the remaining protons in a molecule. pharmaffiliates.com In materials science, deuteration can influence the physical properties of materials, such as enhancing the stability of organic electronic materials and altering the photophysical characteristics of compounds by reducing non-radiative decay pathways. rsc.orgunam.mx

Overview of Phenylenediamine Analogues in Academic Research

Phenylenediamines, which exist as ortho-, meta-, and para-isomers, are a critical class of aromatic amines used extensively in industrial and academic research. They serve as monomers for high-performance polymers, precursors for dyes, and key components in various organic syntheses. nih.govnoaa.gov Academic research has focused on understanding the structure-property relationships of these isomers and their derivatives. For instance, para-phenylenediamine (PPD) and its analogues have been studied extensively in the context of hair dyes and the associated allergic contact dermatitis, leading to research into safer alternatives. acs.orgacs.orgnih.gov

The introduction of substituents onto the phenylenediamine core allows for the fine-tuning of its electronic and steric properties. Research has explored how different functional groups can influence the reactivity, metabolic pathways, and potential toxicity of these compounds. nih.gov For example, studies have investigated how substitutions on the PPD backbone can affect their N-acetylation by enzymes, a key detoxification pathway. nih.gov The transformation products of phenylenediamine antioxidants used in materials like tires are also an active area of environmental research. chemrxiv.orgacs.org

Research Trajectories and Academic Relevance of 1,3-Phenylenediamine-d8

This compound is a deuterated form of 1,3-phenylenediamine where hydrogen atoms have been replaced by deuterium. scbt.comclearsynth.com Its primary academic relevance lies in its use as an internal standard in analytical chemistry, particularly in mass spectrometry and NMR studies. The known mass difference allows for precise quantification of the non-deuterated 1,3-phenylenediamine in various samples.

Furthermore, this compound is utilized in mechanistic studies of chemical reactions. By incorporating the deuterated compound into a reaction, researchers can track the fate of the molecule and elucidate complex reaction pathways. ansto.gov.au The kinetic isotope effect associated with the C-D bonds can provide crucial information about transition states and reaction mechanisms. columbia.edu The synthesis of this compound itself is a topic of research, with methods being developed to achieve high levels of deuterium incorporation efficiently. These methods can involve direct H/D exchange using deuterated solvents and catalysts, or multi-step syntheses from deuterated precursors. nih.govmdpi.com

Physicochemical Properties of 1,3-Phenylenediamine and its Deuterated Analog

The following table provides a comparison of the key physicochemical properties of 1,3-Phenylenediamine and its deuterated analog, this compound.

| Property | 1,3-Phenylenediamine | This compound |

| CAS Number | 108-45-2 sigmaaldrich.com | 770735-58-5 scbt.com |

| Molecular Formula | C₆H₈N₂ nih.gov | C₆D₈N₂ scbt.com |

| Molecular Weight | 108.14 g/mol nih.gov | 116.19 g/mol scbt.com |

| Appearance | Colorless or white needles, turns red/purple in air nih.govnoaa.gov | Light orange to beige solid lookchem.com |

| Melting Point | 63-66 °C nih.govprepchem.com | Not explicitly available, but the para-isomer has a similar melting point to its deuterated form. sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 282-284 °C sigmaaldrich.comprepchem.com | Not explicitly available, but the para-isomer has a similar boiling point to its deuterated form. sigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | 350 g/L sigmaaldrich.com | Data not available |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-N,1-N,3-N,3-N,2,4,5,6-octadeuteriobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCQRUWWHSTZEM-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Phenylenediamine D8

Strategies for Deuterium (B1214612) Incorporation in Aromatic Systems

The introduction of deuterium into aromatic molecules can be accomplished through two primary strategies: the assembly of the molecule from smaller, already deuterated precursors, or by performing a hydrogen-deuterium exchange reaction on the final, non-deuterated molecule. nih.govgoogle.com Each approach offers distinct advantages and is chosen based on the desired level of deuteration, regioselectivity, and the availability of starting materials.

This strategy involves using commercially available, simple deuterated precursors like D₂O, CD₃OD, or benzene-d₆ as starting materials in a multi-step synthetic sequence. google.comnih.gov The final molecule is constructed using standard organic chemistry techniques, incorporating the deuterium labels from the initial building blocks. For example, a deuterated arylamine could be synthesized via a Buchwald-Hartwig cross-coupling reaction using a deuterated amine and a deuterated aryl halide. nih.gov While this method can be effective, it is often limited by the structural diversity and higher cost of the necessary deuterated precursors. google.com

Post-synthetic H/D exchange is a more direct approach where the protonated target molecule is treated with a deuterium source under conditions that facilitate the replacement of hydrogen atoms with deuterium. google.com These methods are often more cost-effective as they utilize readily available, inexpensive deuterium sources like deuterium oxide (D₂O). researchgate.net

Common techniques for H/D exchange on aromatic systems, including aromatic amines, include:

Acid Catalysis : Homogeneous Brønsted acid systems are frequently used, employing deuterated mineral acids like DCl or D₂SO₄, or deuterated organic acids such as deuterated trifluoroacetic acid (CF₃COOD). nih.gov These reactions typically proceed through an electrophilic aromatic substitution mechanism, selectively deuterating the most electron-rich positions of the aromatic ring. nih.gov

Metal Catalysis : Transition metals, particularly from the platinum group (e.g., Pd/C, Pt/C), can catalyze H/D exchange in the presence of D₂O. nih.govnih.gov These reactions can sometimes be performed under milder conditions than high-temperature methods. nih.gov Palladium, for instance, is an efficient catalyst for H-D exchange reactions. nih.gov

High-Temperature/Pressure Conditions : Some aromatic amines can undergo H/D exchange by heating in D₂O at high temperatures, sometimes exceeding 250 °C, although this may result in incomplete or non-selective deuteration. nih.govgoogle.com

The choice of method depends on the substrate's reactivity; for instance, less basic anilines often yield the best results in acid-catalyzed systems. nih.govresearchgate.net

Detailed Synthetic Pathways to 1,3-Phenylenediamine-d8

Specific synthetic routes to this compound can be designed using either multi-step approaches starting from deuterated precursors or more direct H/D exchange procedures.

A plausible multi-step synthesis for this compound (specifically, the ring-deuterated 1,3-Phenylenediamine-d₄) would begin with a fully deuterated precursor like benzene-d₆. The synthesis would proceed via the non-deuterated analogue's production route, which involves the dinitration of benzene (B151609) followed by hydrogenation of the resulting 1,3-dinitrobenzene. wikipedia.org

Proposed Synthetic Scheme:

Dinitration of Benzene-d₆: Benzene-d₆ is treated with a mixture of nitric acid and sulfuric acid to yield 1,3-Dinitrobenzene-d₄.

Reduction of 1,3-Dinitrobenzene-d₄: The resulting deuterated dinitrobenzene is then reduced to the diamine. A common laboratory method for this reduction involves using iron turnings in the presence of hydrochloric acid. prepchem.com This step yields 1,3-Phenylenediamine-d₄.

Amine H/D Exchange: To obtain the fully deuterated this compound, the four deuterium atoms on the aromatic ring are supplemented by exchanging the four protons on the two amino groups. This is readily achieved by dissolving the 1,3-Phenylenediamine-d₄ in a deuterium source like D₂O or methanol-d₄, which facilitates the rapid exchange of the labile amine protons for deuterium.

This precursor-based approach generally ensures high levels of deuterium incorporation at specific, predictable positions.

An expedited route to this compound involves the direct H/D exchange of non-deuterated 1,3-phenylenediamine. Based on general methods for deuterating arylamines, this could be achieved by heating 1,3-phenylenediamine in D₂O with a metal catalyst. nih.gov

Proposed Expedited Procedure:

1,3-Phenylenediamine is heated in D₂O at an elevated temperature (e.g., 80 °C or higher) in the presence of a catalyst such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C). nih.gov The catalyst facilitates the exchange of the aromatic protons, while the amine protons exchange readily with the D₂O solvent. The reaction time must be optimized to maximize deuteration while minimizing potential side reactions like saturation of the aromatic system. nih.gov While potentially faster, this method may present challenges in achieving complete deuteration across all positions and may require more rigorous purification.

| Feature | Multi-Step Synthesis (from Precursor) | One-Pot H/D Exchange |

|---|---|---|

| Starting Material | Deuterated Precursor (e.g., Benzene-d₆) | 1,3-Phenylenediamine |

| Deuterium Source | Incorporated in precursor; D₂O for amine exchange | D₂O |

| Selectivity | High; deuterium position is defined by precursor | May be less selective; potential for incomplete exchange |

| Cost | Higher, due to expensive deuterated precursors google.com | Lower, uses inexpensive D₂O researchgate.net |

| Procedure Complexity | Multiple distinct reaction steps | Single step, but requires optimization of conditions |

| Potential Issues | Limited availability of complex precursors google.com | Incomplete deuteration, side reactions (e.g., ring saturation) nih.gov |

Purification and Isolation Techniques for Deuterated Amines

Following synthesis, the purification and isolation of this compound are critical to remove unreacted starting materials, catalysts, and byproducts. The techniques are generally analogous to those used for the non-deuterated compound.

Filtration: In syntheses involving heterogeneous catalysts like Pd/C or reactants like iron filings, the initial step is the filtration of the hot reaction mixture to remove solid materials. prepchem.com

Extraction: The product can be extracted from an aqueous solution into an organic solvent like ethyl acetate. nih.gov

Recrystallization: This is a primary method for purifying solid amines. For 1,3-phenylenediamine, solvents such as n-butanol have been shown to be effective. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, which results in the formation of purified crystals. researchgate.net A mixed solvent system, such as methanol (B129727) or ethanol (B145695) with diethyl ether, can also be employed. researchgate.net

Chromatography: If recrystallization does not provide sufficient purity, silica (B1680970) gel column chromatography can be used for further purification.

After isolation, analytical techniques are essential to confirm the structure and assess the degree of deuterium incorporation. Nuclear Magnetic Resonance (¹H NMR and ²H NMR) spectroscopy and Mass Spectrometry are the principal methods used to verify the final product's identity and isotopic purity.

Yield Optimization and Scalability Considerations in this compound Synthesisnih.gov

The synthesis of this compound, a highly deuterated isotopic labeling standard, requires meticulous optimization of reaction parameters to maximize yield, ensure high isotopic purity, and allow for scalable production. The primary synthetic route is analogous to that of its non-deuterated counterpart: the catalytic hydrogenation of a deuterated precursor, specifically 1,3-dinitrobenzene-d4, using deuterium gas (D₂).

Optimizing this transformation involves careful selection of catalysts, solvents, and reaction conditions such as temperature and pressure. The goal is to achieve complete reduction of the two nitro groups to amino groups while preventing side reactions and avoiding isotopic dilution through H/D exchange.

Catalyst Selection and Performance

The choice of catalyst is paramount for achieving high conversion rates and selectivity. While studies specifically detailing this compound are not abundant, extensive research on the hydrogenation of non-deuterated m-dinitrobenzene provides a strong foundation for catalyst selection. Noble metal catalysts (e.g., Platinum, Palladium) and nickel-based systems are commonly employed. Promoters and supports play a crucial role in enhancing catalyst activity and stability. For instance, lanthanum(III) oxide (La₂O₃) has been shown to be an effective promoter for Ni/SiO₂ catalysts, improving the dispersion of nickel species and leading to significantly higher yields. elsevierpure.com

The table below summarizes the performance of various catalytic systems in the analogous hydrogenation of m-dinitrobenzene, which serves as a model for optimizing the synthesis of the deuterated compound.

| Catalyst System | Support | Promoter/Modifier | Yield of m-phenylenediamine (B132917) (%) | Key Findings |

|---|---|---|---|---|

| Nickel (Ni) | SiO₂ | La₂O₃ | 94.0% | La₂O₃ promotion enhances Ni dispersion and catalytic activity; catalyst is reusable for at least six cycles. elsevierpure.com |

| Platinum (Pt) | TiO₂ | N/A | Not specified | Kinetic studies show the reduction of the second nitro group (in m-nitroaniline) is the rate-determining step. researchgate.net |

| PdO-NiO-CuO | Core-shell (SiO₂-TiO₂) | N/A | High Conversion (data specific to conditions) | Core-shell structure provides stability and high activity under optimized pressure and temperature. google.com |

Optimization of Reaction Parameters

Beyond the catalyst, several operational parameters must be fine-tuned to maximize the yield of this compound.

Deuterium Pressure: Sufficient D₂ pressure is required to ensure a high reaction rate and complete reduction. In analogous hydrogenations, pressures typically range from 2 to 5 MPa. google.com For the deuterated synthesis, optimizing pressure is also a matter of cost-effectiveness due to the high price of D₂ gas.

Temperature: The reaction is exothermic, and temperature control is critical. While higher temperatures can increase the reaction rate, they may also promote side reactions or catalyst degradation. Optimal temperatures are often found in the range of 80-120 °C. google.com

Solvent: The choice of solvent affects the solubility of the reactants and the final product. Ethanol is a commonly used solvent in the hydrogenation of m-dinitrobenzene. elsevierpure.com For deuterated synthesis, an aprotic or a deuterated solvent (e.g., ethanol-d6) may be preferred to minimize the risk of H/D exchange, which would compromise the isotopic purity of the final product.

Scalability Considerations

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several challenges:

Cost and Management of Deuterated Reagents: The primary cost drivers are the deuterated precursor (1,3-dinitrobenzene-d4) and the deuterium gas. Efficient D₂ management, including potential recycling systems in a large-scale setup, is crucial for economic viability.

Heat Management: The hydrogenation reaction is highly exothermic. On a large scale, effective heat dissipation is essential for safety, preventing runaway reactions, and maintaining selectivity towards the desired product.

Catalyst Handling and Lifecycle: On an industrial scale, the catalyst's cost, stability, reusability, and ease of separation from the product stream are critical factors. elsevierpure.com Heterogeneous catalysts are preferred for their straightforward filtration post-reaction. The potential for catalyst deactivation over multiple cycles must be assessed and mitigated. researchgate.net

Process Control and Purity: Ensuring high isotopic enrichment on a large scale requires strict control over all potential sources of protium (B1232500) (¹H), including moisture in the reactants, solvent, and reaction vessel. Continuous monitoring of the reaction progress and product purity is necessary to maintain quality standards.

The table below outlines key parameters and their implications for both yield optimization and scalability.

| Parameter | Optimization Focus for Yield | Scalability Consideration |

|---|---|---|

| Catalyst | High activity, selectivity, and stability. elsevierpure.com | Cost, reusability, ease of separation, and resistance to poisoning. researchgate.net |

| Deuterium (D₂) Pressure | Ensure complete reduction without excessive use. | High-pressure reactor engineering, D₂ cost, and potential for gas recycling. |

| Temperature | Balance reaction rate against selectivity and catalyst stability. researchgate.net | Efficient heat exchange for process safety and consistent product quality. |

| Solvent | Ensure reactant solubility and minimize H/D exchange. | Solvent cost, recycling, and downstream processing/purification. |

Advanced Spectroscopic Characterization Techniques for 1,3 Phenylenediamine D8

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Aromatic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds like 1,3-Phenylenediamine-d8, specific NMR methodologies are employed to confirm the extent and location of deuterium (B1214612) incorporation, assess purity, and probe the electronic structure. thalesnano.com

While the goal of synthesizing this compound is to replace all eight hydrogen atoms with deuterium, complete deuteration is often not achieved. ¹H NMR spectroscopy serves as a highly sensitive method for detecting and quantifying any residual protons. epj-conferences.org The ¹H NMR spectrum of a highly deuterated sample will show very weak signals corresponding to the positions where hydrogen atoms remain.

The isotopic purity of the compound can be determined by integrating these residual proton signals and comparing them to the signal of a known internal standard. epj-conferences.org For instance, the presence of small peaks in the aromatic region (typically 6-7 ppm for phenylenediamines) or the amine region would indicate incomplete deuteration on the benzene (B151609) ring or the amino groups, respectively. nih.govchemicalbook.com The simplicity of the resulting spectrum, free from the complex splitting patterns of the fully protonated molecule, allows for a straightforward assessment of isotopic enrichment. fiveable.me

Table 1: Representative ¹H NMR Data for Assessing Purity of Deuterated Aromatic Amines This table is illustrative, based on typical chemical shifts for aromatic amines. Actual shifts for this compound may vary.

| Position | Expected Chemical Shift (δ, ppm) for Residual Protons | Interpretation |

| Aromatic C-H | ~6.0 - 7.0 | Indicates incomplete deuteration on the benzene ring. |

| Amine N-H | Variable, ~3.5 - 5.0 | Indicates incomplete deuteration of the amino functional groups. |

In ¹³C NMR spectroscopy, the substitution of adjacent hydrogen atoms with deuterium has a noticeable effect on the carbon signals. The primary effects observed in the ¹³C spectrum of this compound are:

Isotope Shifts: Carbon atoms directly bonded to deuterium (C-D) typically show a small upfield shift (to a lower δ value) compared to their C-H counterparts. This is known as a one-bond isotope effect.

Multiplicity Changes: In a standard broadband-decoupled ¹³C NMR spectrum, carbons appear as singlets. However, because deuterium is a spin-1 nucleus, it causes splitting of the attached carbon signal into a multiplet (typically a triplet for a C-D bond) due to C-D coupling. researchgate.net This effect can be used to confirm the location of deuterium atoms.

Long-Range Effects: Smaller isotope effects can also be observed on carbons two or more bonds away from the deuterium atom. researchgate.netscispace.com

The ¹³C NMR spectrum of this compound would be expected to show distinct signals for the four unique carbon atoms in the ring, with their chemical shifts and splitting patterns providing definitive evidence of the deuterated framework. libretexts.org For example, the carbon atoms bonded to the -ND₂ groups would be clearly distinguishable from the other aromatic carbons. chemicalbook.com

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it an ideal technique for confirming the site-specificity and quantifying the level of deuteration. nih.govsigmaaldrich.com Unlike ¹H NMR which detects the absence of deuterium, ²H NMR directly detects its presence. Each chemically distinct deuterium atom in the molecule will produce a separate resonance in the ²H NMR spectrum.

Solid-state NMR (ssNMR) spectroscopy provides atomic-level information about the structure and dynamics of solid materials. mst.edunih.gov For this compound, which is a solid at room temperature, ssNMR can reveal details about its crystal packing, molecular conformation, and intermolecular interactions in the solid state. sigmaaldrich.com

Deuterium ssNMR is particularly useful for studying molecular dynamics. acs.org The lineshape of the ²H NMR signal is highly sensitive to the motion of the C-D or N-D bond. By analyzing the spectra, often recorded at different temperatures, researchers can characterize the rates and geometries of molecular motions, such as the rotation of the amine groups or subtle movements of the benzene ring within the crystal lattice. nih.gov Techniques like magic-angle spinning (MAS) are often employed to narrow the broad lines typically seen in solid-state spectra, improving resolution and allowing for more precise structural analysis. mst.edulibretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comsci-hub.se The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds between them.

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) has a profound effect on the vibrational spectrum, a phenomenon known as the kinetic isotope effect. libretexts.orggla.ac.uk According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond.

ν ∝ √(k/μ)

Since the mass is nearly doubled when replacing H with D, the reduced mass of a C-D or N-D bond is significantly larger than that of a C-H or N-H bond. Consequently, the stretching frequencies for C-D and N-D bonds are observed at considerably lower wavenumbers (cm⁻¹) than their C-H and N-H counterparts. libretexts.org This shift is predictable and provides clear evidence of deuteration. researchgate.net

Table 2: Expected Isotopic Shifts in Vibrational Spectra of this compound This table provides approximate frequency ranges and theoretical shift ratios.

| Vibrational Mode | Typical Frequency Range for H-form (cm⁻¹) | Expected Frequency Range for D-form (cm⁻¹) | Approximate Frequency Ratio (νH / νD) |

| N-H Stretch | 3300 - 3500 | ~2400 - 2600 | ~1.3 - 1.4 |

| Aromatic C-H Stretch | 3000 - 3100 | ~2200 - 2300 | ~1.35 |

| N-H Bend | 1550 - 1650 | ~1100 - 1200 | ~1.4 |

| Aromatic C-H Bend | 700 - 900 | ~500 - 700 | ~1.3 - 1.4 |

This isotopic shift is a powerful tool for assigning vibrational modes. By comparing the IR and Raman spectra of 1,3-Phenylenediamine and its d8-analogue, peaks that shift to lower frequencies can be confidently assigned to modes involving the motion of the substituted hydrogen/deuterium atoms. libretexts.org A comparative analysis of the spectra of phenylenediamine isomers has shown that ring breathing modes are particularly sensitive to substituent effects. nih.gov These shifts affect not only the fundamental stretching and bending vibrations but also other modes throughout the molecule, making vibrational spectroscopy a comprehensive technique for confirming the successful deuteration of 1,3-Phenylenediamine.

Structural Conformation Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural conformation of this compound. The substitution of hydrogen with deuterium atoms induces significant shifts in vibrational frequencies, providing detailed insights into molecular geometry and intramolecular interactions.

In phenylenediamines, the orientation of the amino groups is influenced by intramolecular hydrogen bonding. cdnsciencepub.com For the ortho-isomer, o-phenylenediamine (B120857), studies on partially deuterated samples have revealed the presence of double intramolecular N-H···N hydrogen bonds, where each amino group acts as both a proton donor and acceptor. cdnsciencepub.com This interaction leads to a narrowing and lowering of the NH₂ stretching frequencies compared to isomers where such bonding is absent, like p-phenylenediamine (B122844). cdnsciencepub.com

In this compound, where deuterium atoms replace hydrogen on both the aromatic ring and the amino groups (-ND₂), the analysis of N-D stretching vibrations, in comparison to the N-H stretches of the parent compound, is crucial. The reduction in vibrational frequency upon deuteration (due to the increased mass of deuterium) allows for the clear identification of modes associated with the amino groups. uni-due.de By analyzing the "free" and "bonded" N-D stretching frequencies, the extent and nature of intramolecular interactions can be quantified, confirming the compound's conformational state. cdnsciencepub.com For instance, a weak broad peak around 3400 cm⁻¹ is typically attributed to N-H stretching in FT-IR spectra of similar compounds. researchgate.net The comparison of experimental spectra with theoretical calculations for different conformers helps in assigning vibrational bands and confirming the predominant structure in a sample. researchgate.net

Table 1: Representative Vibrational Modes in Phenylenediamines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| N-H Stretching | 3300 - 3500 | Indicates the state of the amino groups (free vs. hydrogen-bonded). researchgate.net |

| C=C Aromatic Stretching | 1450 - 1610 | Corresponds to the benzene ring structure. researchgate.net |

| C-N Stretching | 1250 - 1350 | Relates to the bond between the ring and the amino group. researchgate.net |

| C-H Bending | 1100 - 1200 | Associated with the aromatic C-H bonds. researchgate.net |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Integrity

Mass spectrometry is an indispensable technique for the characterization of this compound. As a deuterated compound often used as an internal standard in quantitative analyses, MS is employed to verify its molecular weight, confirm its elemental composition, assess its isotopic enrichment, and profile its purity. texilajournal.com The use of stable isotopically labeled internal standards, such as this compound, is considered ideal because they exhibit nearly identical chemical and physical properties to the analyte, co-eluting during chromatography and compensating for variations in sample preparation and instrument response. texilajournal.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the measurement of mass-to-charge ratios (m/z) with very high accuracy, typically to several decimal places. This capability is critical for confirming the elemental formula of this compound (C₆D₈N₂). By comparing the experimentally measured accurate mass with the theoretically calculated mass, the chemical formula can be unequivocally confirmed.

This high resolving power allows HRMS to distinguish between this compound and other potential isobaric interferences—molecules that have the same nominal mass but different elemental compositions. For a deuterated standard, this ensures that the detected signal corresponds specifically to the fully labeled compound and not to an impurity or artifact with a similar mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hybrid technique used to separate volatile and semi-volatile compounds and identify them based on their mass spectra. It is extensively used for the purity profiling of aromatic amines like phenylenediamines. colab.ws Due to the polar and reactive nature of phenylenediamines, derivatization is often required to improve their thermal stability and chromatographic behavior. osha.govnih.gov Common derivatization agents include isobutyl chloroformate (IBCF) or benzaldehyde, which converts the amines into less polar and more stable derivatives. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where impurities are separated from the main compound on a capillary column (e.g., a DB-17 or similar). nih.gov The separated components then enter the mass spectrometer, which can be operated in either full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities. nih.govmdpi.com This allows for the detection and identification of residual starting materials, by-products from synthesis, or degradation products.

Table 2: Typical GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting | Reference |

| Column | DB-17 (30 m x 0.25 mm, 0.25 µm) | nih.gov |

| Carrier Gas | Helium (~1 mL/min) | nih.gov |

| Injector Temp. | 260 - 280 °C | nih.gov |

| Oven Program | Initial 50-70°C, ramp to 280-300°C | nih.govmdpi.com |

| MS Mode | Electron Impact (EI), Scan or SIM | nih.govresearchgate.net |

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Enrichment Studies

While conventional MS can confirm the presence of deuterium, Isotope Ratio Mass Spectrometry (IRMS) is the premier technique for precisely quantifying the level of deuterium enrichment. caltech.edu Specifically, techniques like gas chromatography/pyrolysis/isotope ratio-mass spectrometry (GC/P/IRMS) offer exceptional sensitivity for measuring deuterium incorporation. nih.gov

In this method, the analyte is first separated by GC and then converted into simple gases (like H₂ and HD) through pyrolysis at very high temperatures (e.g., 1450°C). metsol.com The IRMS then measures the ratio of the isotopes (²H/¹H) with extremely high precision. caltech.edu This allows for the quantification of very low levels of deuterium enrichment, often reported as atom percent excess (APE), with detection capabilities reaching as low as 0.001-0.002% APE. nih.govmetsol.com This level of precision is essential for verifying the high isotopic purity required for a deuterated standard, ensuring that it meets specifications (e.g., >98 atom % D).

Chromatographic Methods for Purity and Isomeric Separation (e.g., HPLC, GC)

Chromatographic techniques are fundamental for assessing the chemical and isomeric purity of this compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate the target m-isomer from potential o- and p-phenylenediamine impurities. sielc.comresearchgate.net

HPLC is a widely used method for the analysis of phenylenediamine isomers. sielc.com A common approach involves a mixed-mode stationary phase column, such as a Primesep 100, which can effectively retain and separate the isomers. sielc.com A simple isocratic mobile phase, for instance, consisting of water, acetonitrile (B52724) (MeCN), and a sulfuric acid buffer, can achieve baseline separation, with detection typically performed by UV at around 200-284 nm. sielc.comsielc.com Reversed-phase columns (e.g., C18) are also used, often with a buffered mobile phase, as the amines can be unstable and require acidic conditions for analysis. osha.gov

GC methods are also applicable but often necessitate derivatization of the amines to prevent oxidation and improve peak shape. osha.gov After derivatization, the different isomers can be separated based on their boiling points and interaction with the GC column's stationary phase, followed by MS detection for unambiguous identification. nih.govnih.gov The ability to separate structural isomers is critical, as regulations often strictly limit the presence of certain isomers. lcms.cz

Table 3: Example HPLC Conditions for Phenylenediamine Isomer Separation

| Parameter | Condition | Reference |

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and H₂SO₄ buffer | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 200 nm | sielc.com |

| Mode | Isocratic | sielc.com |

Mechanistic Investigations Utilizing 1,3 Phenylenediamine D8

Kinetic Isotope Effect (KIE) Studies in Organic Reactions

The kinetic isotope effect (KIE) is a powerful method for determining reaction mechanisms by studying the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of 1,3-Phenylenediamine-d8, the substitution of hydrogen with deuterium (B1214612) provides significant insight into bond-breaking and bond-forming steps.

Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orglibretexts.org For reactions involving this compound, a significant PKIE (typically kH/kD > 2) would be expected if a C-D or N-D bond is cleaved during this critical step. The magnitude of the PKIE can provide information about the geometry of the transition state. princeton.edu For instance, a linear transfer of a proton or deuteron (B1233211) between two atoms generally results in a larger KIE compared to a non-linear transfer. princeton.edu

While specific studies detailing the PKIE of this compound in a particular reaction are not abundant in the provided search results, the principles of KIE analysis are well-established. For example, in the aminolysis of diphenyl phosphinic chloride with deuterated anilines, primary normal kinetic isotope effects (kH/kD = 1.42-1.82) were indicative of hydrogen bonding in the transition state. koreascience.kr Similar studies with this compound could be employed to investigate reactions such as electrophilic aromatic substitution or condensation reactions where the cleavage of a C-H (or C-D) bond on the aromatic ring is potentially rate-limiting.

Table 1: Theoretical Primary Kinetic Isotope Effects for C-D Bond Cleavage

| Transition State Geometry | Typical kH/kD Range | Implication for this compound Reactions |

|---|---|---|

| Symmetric and Linear | ~7-8 | Suggests the deuterium is equally shared between the donor and acceptor atoms in a highly ordered transition state. |

| Asymmetric | < 7 | Indicates the transition state resembles either the reactants or products more closely. |

This table is illustrative and based on general principles of KIEs. princeton.edulibretexts.org

Secondary kinetic isotope effects (SKIEs) arise when the isotopically substituted bond is not broken in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs but can still provide valuable mechanistic information. wikipedia.org For this compound, SKIEs could be observed in reactions where the hybridization of the carbon atoms in the aromatic ring changes during the reaction.

For example, if a reaction involving this compound proceeds through a transition state where a carbon atom changes from sp2 to sp3 hybridization, an inverse SKIE (kH/kD < 1) might be observed. Conversely, a change from sp2 to a more sp-like character could lead to a normal SKIE (kH/kD > 1). These effects are attributed to changes in the vibrational frequencies of the C-D bonds that are not directly involved in the reaction. princeton.edu The magnitude of the SKIE can offer insights into the degree of electronic or steric change at the labeled position in the transition state. princeton.edu

Reaction Pathway Elucidation through Deuterium Labeling

The presence of deuterium atoms in this compound allows it to be used as a tracer to follow the course of a reaction. By analyzing the position of the deuterium atoms in the products and any isolated intermediates, chemists can deduce the intricate steps of a reaction mechanism.

Deuterium labeling is a powerful technique for identifying and characterizing transient reaction intermediates. nih.govacs.org In a reaction involving this compound, the deuterium atoms act as markers. If an intermediate is formed where the original positions of the deuterium atoms are altered, its isolation and analysis (e.g., by NMR spectroscopy or mass spectrometry) can provide direct evidence for its existence and structure. researchgate.net For instance, in the synthesis of benzimidazoles, deuterium labeling has been used to identify intermediate arylamides. nih.gov

Isotopic labeling with this compound can be instrumental in uncovering rearrangements and migration pathways that occur during a reaction. ualberta.catesisenred.net If a deuterium atom moves from one position to another on the aromatic ring or to a different part of the molecule during the reaction, this can be detected by spectroscopic methods. Such observations can help to distinguish between different possible mechanistic pathways, such as 1,2- or 1,3-hydride shifts. While specific examples for this compound are not detailed in the provided results, the methodology is a standard practice in mechanistic chemistry. nih.govresearchgate.net

Catalytic Reaction Mechanism Probes with Deuterated Substrates

In the realm of catalysis, deuterated substrates like this compound are invaluable for probing the mechanisms of catalytic cycles. nih.gov The interaction between the catalyst and the substrate can be investigated by examining the kinetic isotope effects and the fate of the deuterium labels.

For example, in a study on the hydrolysis of p-phenylenediamine (B122844) (PPD) antioxidants, understanding the reaction mechanism was crucial. acs.org While not using a deuterated analog, the study highlights the importance of mechanistic insights for this class of compounds. The use of this compound in similar catalytic systems, such as those involving metal-catalyzed cross-coupling or hydrogenation reactions, could reveal whether the C-H (or C-D) bond activation is part of the rate-determining step and can provide information about the nature of the metal-substrate interaction. acs.org The electronic interactions between a metal catalyst and the support can influence catalytic properties, and isotopic labeling can help to probe these effects. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diphenyl phosphinic chloride |

| Benzimidazole |

This article aims to provide a focused overview of the utility of this compound in mechanistic chemistry, drawing upon established principles and analogous studies to illustrate its potential applications.

Heterogeneous Catalysis Studies

In the context of heterogeneous catalysis, studies involving this compound primarily focus on its synthesis via hydrogen-deuterium (H/D) exchange reactions. These processes themselves are key examples of heterogeneous catalysis, where a solid-phase catalyst facilitates the isotopic exchange in a liquid or gas phase. The purpose of these syntheses is to produce the deuterated compound for its subsequent use as an internal standard or as a probe in mechanistic studies. catalysis.de

Research has demonstrated effective methods for the deuteration of aromatic amines using various heterogeneous catalysts. researchgate.net These methods often employ deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. snnu.edu.cn Catalytic systems such as platinum or palladium on carbon (Pt/C, Pd/C), Raney Nickel, and supported copper catalysts have been shown to be effective for H/D exchange on aromatic rings and are applicable to primary arylamines. core.ac.ukrsc.org For instance, a practical method for the deuteration of primary and secondary arylamines involves heating in D₂O at moderate temperatures (e.g., 80 °C) in the presence of Pt/C and Pd/C catalysts. Another approach utilizes a heterogeneous copper catalyst for dehalogenative deuteration, which allows for the labeling of diverse (hetero)aryl halides. rsc.org

The general mechanism for these H/D exchange reactions involves the activation of C-H bonds on the aromatic ring by the metal catalyst surface, allowing for their exchange with deuterium from the D₂O solvent. The efficiency and regioselectivity of the deuteration depend on the catalyst, reaction conditions, and the electronic properties of the substrate.

Table 1: Representative Conditions for Heterogeneous Catalytic Deuteration of Aromatic Amines

| Catalyst System | Deuterium Source | Substrate Type | Conditions | Deuterium Incorporation | Reference |

|---|---|---|---|---|---|

| Pt/C and Pd/C | D₂O | Primary/Secondary Arylamines | 80 °C, 4h | >90% | rsc.org |

| Raney Nickel | D₂O (in H-Cube®) | Aromatic Nitriles | 60-120 °C, 20-70 bar | >90% | core.ac.uk |

| Copper-phen/C | D₂O / CO | Aryl Halides | 130-140 °C, 50 bar CO | High | rsc.org |

| Ir(III) NHC-complex | D₂O | Aryl Amines | Not specified | High (ortho-selective) | snnu.edu.cn |

Homogeneous Catalysis Investigations

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound is a potential tool for elucidating reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.orgcatalysis.de The KIE is the ratio of the reaction rate of a compound with its heavier isotopic analogue (kL/kH). A primary KIE (typically >2) is observed when a bond to the isotope is broken in the rate-determining step of a reaction. wikipedia.org A secondary KIE (close to 1) occurs when the isotopic substitution is not at the site of bond cleavage but can still influence the reaction rate through steric or electronic effects. wikipedia.org

While specific studies detailing the use of this compound to determine the KIE in homogeneous catalytic reactions are not prominent in the literature, the principle remains a cornerstone of mechanistic chemistry. 1,3-Phenylenediamine is a common monomer in the synthesis of polymers like aramids and polyureas and can be used in various coupling reactions. By comparing the rate of a homogeneously catalyzed reaction (e.g., polymerization, C-H activation, or coupling) using 1,3-phenylenediamine versus this compound, researchers could determine if the cleavage of a C-H or N-H bond on the aromatic ring is involved in the slowest step of the mechanism. mpg.de

For example, in transition metal-catalyzed C-H activation, a significant KIE would provide strong evidence for C-H bond cleavage being the rate-limiting event. catalysis.de Homogeneous catalysts based on iridium, rhodium, and palladium are well-known for mediating such transformations on aromatic amines. snnu.edu.cn

Table 2: Conceptual Interpretation of Kinetic Isotope Effect (KIE) in Mechanistic Studies

| KIE Value (kH/kD) | Type | Interpretation | Mechanistic Implication |

|---|---|---|---|

| > 2 | Primary | Bond to isotope is broken in or before the rate-determining step. | C-H/N-H bond cleavage is a key part of the reaction's slowest step. |

| ≈ 1 | None | Bond to isotope is not broken in the rate-determining step. | C-H/N-H bond cleavage occurs after the rate-determining step or not at all. |

| 0.7 - 1.4 | Secondary | Isotopic substitution is near the reaction center but not at the bond being broken. | Can indicate changes in hybridization (e.g., sp² to sp³) at the labeled position in the transition state. |

Degradation and Stability Mechanism Research of this compound and its Derivatives

The substitution of hydrogen with deuterium can increase the metabolic and chemical stability of a molecule. The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break. This increased stability makes deuterated compounds like this compound useful for studying degradation and stability mechanisms. nih.gov These studies often use the deuterated compound as an internal standard or tracer to follow the degradation of the non-deuterated parent compound and its derivatives. acs.org

Aromatic amines, including phenylenediamines, can undergo degradation through pathways such as oxidation and hydrolysis. acs.orgnih.gov For example, research on the hydrolysis of p-phenylenediamine (PPD) antioxidants used deuterated standards to help identify transformation products via mass spectrometry. acs.org By comparing the degradation products and rates of the deuterated and non-deuterated compounds, researchers can elucidate the specific bonds that are cleaved and the environmental factors that influence the degradation pathway. acs.org

In one study, the hydrolysis of different PPD derivatives showed significantly different half-lives, and the use of labeled compounds was crucial for identifying the primary C-N bonds undergoing cleavage. acs.org This methodology is directly applicable to studying the degradation of 1,3-phenylenediamine and its derivatives. Since 1,3-phenylenediamine can be oxidized when exposed to air, comparative stability studies using this compound could pinpoint whether C-H or N-H bond cleavage is the initial step in the oxidative degradation process. nih.gov The enhanced stability of the deuterated compound can also be leveraged in biological studies to trace metabolic pathways, as it may be metabolized more slowly than its hydrogenated counterpart.

Table 3: Illustrative Degradation Data for Phenylenediamine Derivatives (by Analogy)

| Compound | Initial Concentration (μM) | Hydrolysis Half-life (t₁/₂) | Primary Degradation Pathway | Reference |

|---|---|---|---|---|

| 6PPD | 0.5 - 5.0 | 6.9 - 10 h | C-N bond cleavage (aliphatic side) | acs.org |

| DNPD | Not specified | 29.5 h | C-N bond cleavage (naphthalene side) | acs.org |

| DPPD | Not specified | 1087 h | C-N bond cleavage (central ring) | acs.org |

This table presents data for p-phenylenediamine derivatives to illustrate the methodology used in degradation studies, as direct data for this compound was not available.

Applications of 1,3 Phenylenediamine D8 in Polymer and Materials Science

Polymerization Kinetics and Mechanism Studies with Deuterated Monomers

The mass difference between deuterium (B1214612) and protium (B1232500) (hydrogen) can lead to a kinetic isotope effect (KIE), where C-D bonds are stronger and react more slowly than C-H bonds. dtic.mil This subtle difference is exploited in polymerization studies to elucidate reaction pathways and the dynamics of polymer chain formation. libretexts.org By strategically placing deuterium atoms on the monomer, researchers can track the role of specific bonds and atoms throughout the polymerization process.

Polyimide Synthesis and Deuterium Effects on Imidization

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are typically synthesized in a two-step process: the first step involves the polycondensation of a dianhydride and a diamine, such as 1,3-phenylenediamine, to form a poly(amic acid) precursor. The second step is the imidization, a cyclodehydration reaction that converts the poly(amic acid) into the final polyimide.

The use of 1,3-phenylenediamine-d8 in this synthesis is primarily for mechanistic studies and characterization. tandfonline.com Research has shown that deuterating the diamine monomer does not significantly affect the reactivity of the monomers during the formation of the poly(amic acid) solution. tandfonline.comtandfonline.com This is because the key reaction involves the nucleophilic attack of the amine group on the anhydride, a process not directly involving the breaking of the aromatic C-H (or C-D) bonds or the N-H (or N-D) bonds in the rate-determining step.

However, deuteration is invaluable for subsequent analysis. For instance, techniques like neutron scattering leverage the difference in neutron scattering length between hydrogen and deuterium to study the interdiffusion of polymer chains and the morphology of polyimide films. dtic.miltandfonline.com The synthesis of fully deuterated polyimides is often preferred for applications in Inertial Confinement Fusion (ICF), where specific optical properties are required. tandfonline.comtandfonline.com The most effective method to achieve this is by synthesizing the deuterated monomers first, like this compound, and then proceeding with the polymerization. tandfonline.com

Polyamide and Polyurethane Formations

Polyamides are synthesized through the condensation reaction between a dicarboxylic acid and a diamine. The use of this compound allows for detailed investigation into the polymerization mechanism using techniques sensitive to isotopic substitution. While direct polycondensation methods exist, the Yamazaki–Higashi phosphorylation reaction is a notable method for synthesizing polyamides from diacids and diamines under mild conditions. rasayanjournal.co.in Incorporating deuterated monomers can help in tracking reaction intermediates and understanding the role of hydrogen bonding, which is crucial in determining the properties of polyamides.

Polyurethanes are typically formed by the polyaddition reaction of a diisocyanate with a polyol. tue.nl Diamines, like 1,3-phenylenediamine, can be used as chain extenders, reacting with isocyanate groups to form urea (B33335) linkages, resulting in poly(urethane-urea)s. nih.govresearchgate.net The reaction between the amine and isocyanate groups is generally very fast. researchgate.net Studying this reaction with this compound can provide insights into the kinetics, especially when trying to control the rapid reaction rate. nih.gov Deuterated diols and diamines have been successfully used to synthesize deuterated polyesters and polyurethanes, maintaining high deuterium incorporation throughout the polymer structure. thieme-connect.com

Copolymerization Research

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for tailoring polymer properties. This compound can be used as a comonomer along with its protonated counterpart or other monomers to create copolymers with specific functionalities.

For example, in the synthesis of sulfonated poly(p-phenylenediamine), copolymerization is used to improve the solubility of the resulting polymer, which is often a major limitation. tandfonline.com By incorporating a deuterated comonomer like this compound, researchers can use spectroscopic techniques like NMR or neutron scattering to gain a clearer picture of the copolymer's structure, the distribution of the monomer units, and the dynamics of the polymer chains in solution or in the solid state. rsc.orgmdpi.com Studies on the copolymerization of o-phenylenediamine (B120857) with other monomers like diphenylamine (B1679370) have utilized in-situ spectroelectrochemistry to identify reaction intermediates and confirm the formation of a true copolymer. semanticscholar.org The use of a deuterated monomer in such studies would further refine the spectral assignments.

Probing Polymer Structure-Property Relationships via Deuteration

The substitution of hydrogen with deuterium results in a heavier and slightly smaller atom, leading to stronger covalent bonds (e.g., C-D vs. C-H). researchgate.net These subtle changes at the atomic level can manifest as measurable differences in the macroscopic properties of the resulting polymers, providing valuable insights into structure-property relationships.

Influence of Deuterium on Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The effect of deuteration on Tg is complex and can vary between different polymer systems.

Some studies report a decrease in Tg upon deuteration. dtic.mil This is often attributed to weaker intermolecular van der Waals forces in the deuterated polymer. dtic.mil For example, a study on polyhydroxyoctanoate (PHO) showed that the deuterated version (dPHO) had a lower Tg (-39 °C) compared to its protonated counterpart (-36 °C). acs.org However, other studies have observed an increase in Tg or no significant change. nih.govacs.org For instance, research on diketopyrrolopyrrole (DPP) based conjugated polymers found that side-chain deuteration led to an increase in melting and crystallization temperatures. nih.gov These conflicting observations highlight that the impact of deuteration on Tg is not governed by a single factor but is a result of the interplay between changes in free volume, molecular weight, intermolecular forces, and polymer chain mobility. acs.org

Table 1: Effect of Deuteration on Polymer Glass Transition Temperature (Tg)

| Polymer System | Protonated Tg (°C) | Deuterated Tg (°C) | Observation | Source(s) |

| Polyhydroxyoctanoate (PHO) | -36 | -39 | Decrease | acs.org |

| Polystyrene (PS) | ~100 | Lower than PS | Decrease | dtic.mil |

| Poly(N-isopropylacrylamide) (PNIPAM) in D₂O | - | ~0.7 °C higher than in H₂O | Increase | acs.org |

Thermal Stability Analysis using Thermogravimetric Analysis (TGA) with Deuterated Analogues

Thermogravimetric analysis (TGA) is a standard technique used to measure the thermal stability of a material by monitoring its mass change as a function of temperature. When analyzing polymers made with this compound, TGA can reveal the effect of deuteration on the decomposition temperature.

Table 2: TGA Decomposition Temperatures for Protonated vs. Deuterated Polymers

| Polymer System | Decomposition Temp. (Protonated) | Decomposition Temp. (Deuterated) | Observation | Source(s) |

| DPP-T-C2C6C8 | 407.2 °C (at 5% mass loss) | 409.1 °C (at 5% mass loss) | Increase | acs.org |

| Polyhydroxyoctanoate (PHO) | 265 ± 4 °C | 251 ± 4 °C | Decrease | acs.org |

| Poly(vinylidene fluoride) (PVF2) | 490 °C (at 10% weight loss) | 497 °C (at 10% weight loss) | Increase | dtic.mil |

Mechanical Properties and Deuterium Incorporation

The incorporation of deuterium into polymer structures, such as through the use of this compound as a monomer, can have subtle but measurable effects on the material's mechanical and physical properties. While the chemical behavior of deuterated and non-deuterated compounds is nearly identical, the mass difference between deuterium and protium (standard hydrogen) leads to physical distinctions. Deuterated compounds exhibit slightly higher molecular weights than their non-deuterated counterparts; this difference is approximately 0.1–0.3% for phenylenediamines.

The primary motivation for incorporating this compound into polymers, such as aramids or polyurethanes, is often not to fundamentally alter the bulk mechanical properties but to enable advanced characterization techniques. nih.gov The non-deuterated analogue, 1,3-phenylenediamine, is a key component in the manufacture of high-performance aramid fibers, prized for their high tensile strength and thermal stability. nih.gov By selectively replacing the standard monomer with its deuterated version, researchers can create polymers that are chemically representative of the original material but contain an isotopic label.

This labeling allows for the precise study of molecular-level stress and strain distributions, chain dynamics, and morphology using techniques like solid-state NMR and neutron scattering. The effect of deuterium incorporation on the bulk mechanical properties is generally considered minimal, making it an excellent tool for studying the structure-property relationships without significantly perturbing the system.

Table 1: Physical Property Comparison of Isotopic Phenylenediamines

| Property | 1,3-Phenylenediamine | This compound | Key Significance of Difference |

| Molecular Formula | C₆H₈N₂ | C₆D₈N₂ | Isotopic substitution |

| Molecular Weight ( g/mol ) | 108.14 merckmillipore.com | Approx. 116.20 | Enables mass-based differentiation in spectrometry. |

| Primary Use in Polymers | Monomer for high-strength fibers (e.g., aramids). nih.gov | Isotopic tracer for materials analysis. researchgate.net | Allows for the study of polymer mechanics and degradation. |

| Effect on Mechanical Properties | Defines core properties (e.g., strength, modulus). | Generally minimal perturbation to bulk properties. | Facilitates accurate study of the original polymer's behavior. |

Application as a Tracer in Materials Science Research

This compound serves as a powerful isotopic tracer in materials science research. Its value lies in the fact that its eight deuterium atoms are chemically stable and provide a distinct signature that can be detected by various analytical methods. This allows researchers to "tag" and follow specific molecules or polymer segments within a larger material system.

The primary analytical techniques that leverage this isotopic labeling include:

Neutron Scattering and Reflectometry: Deuterium has a significantly different neutron scattering length compared to hydrogen. This difference creates a high level of contrast, enabling the detailed analysis of polymer blends, thin films, and interfaces. researchgate.netresearchgate.net By selectively deuterating one component, such as the regions formed by this compound, its location and structure can be precisely determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium is NMR-active but resonates at a very different frequency from protons. This allows for the unambiguous identification of deuterated sites within a molecule or polymer, serving as an internal standard or a probe for molecular dynamics.

Mass Spectrometry (MS): The increased mass of this compound makes it easily distinguishable from its non-deuterated counterpart. This is particularly useful in degradation studies to identify and quantify fragments originating from specific parts of a polymer chain.

Diffusion Studies in Polymeric Matrices

Understanding the movement of molecules within a polymer is critical for applications ranging from membrane science to controlled release systems. nih.govuva.es this compound can be used as a molecular tracer to study diffusion processes in polymeric matrices. In a typical experiment, a small amount of the deuterated compound is introduced into a non-deuterated polymer matrix.

Over time and under specific conditions (e.g., temperature), the this compound molecules will diffuse through the polymer. Because of the isotopic label, their movement and concentration profile can be monitored with high spatial resolution using techniques like Secondary Ion Mass Spectrometry (SIMS) or neutron reflectometry.

This approach allows for the quantitative measurement of key diffusion parameters:

Diffusion Coefficient: Researchers can determine how quickly the tracer moves through the polymer, which is fundamental to understanding material transport properties.

Diffusion Mechanism: The studies can help elucidate the mechanism of transport, such as whether it follows classical Fickian diffusion (driven by a concentration gradient) or involves more complex interactions like swelling of the polymer matrix. nih.govijpras.com

Influence of Morphology: By observing how the tracer diffuses, insights can be gained into the polymer's morphology, such as the tortuosity of amorphous regions or the impermeability of crystalline domains. nih.gov

Aging and Degradation Studies of Advanced Materials

The long-term performance and reliability of advanced materials are often limited by their susceptibility to environmental aging and degradation. researchgate.netacs.org Isotopic labeling with stable isotopes like deuterium is a highly effective method for investigating the complex chemical mechanisms that underlie these processes. osti.gov

By synthesizing a polymer using this compound as one of the monomers, a specific part of the polymer backbone is tagged. The material can then be subjected to accelerated aging conditions, such as exposure to heat, UV radiation, or chemical agents. Following the aging process, advanced analytical techniques are employed to identify the degradation products.

Using mass spectrometry, for example, any detected molecular fragments that contain deuterium can be definitively traced back to the breakdown of the 1,3-phenylenediamine segments of the polymer chain. This provides unambiguous evidence of which chemical bonds are breaking and what new chemical species are being formed. osti.gov This information is invaluable for understanding degradation pathways, predicting material lifetimes, and developing more stable and durable materials. acs.org

Development of Novel Deuterated Polymer Architectures

The synthesis of polymers from phenylenediamine monomers is a well-established field, leading to materials with exceptional thermal and electronic properties. tandfonline.comresearchgate.net The availability of this compound allows for the creation of novel polymer architectures where specific segments are isotopically labeled. This opens up new possibilities for designing "functional polymers" intended for advanced analytical studies or materials with unique properties. kinampark.com

Research in this area focuses on incorporating the deuterated monomer into complex polymer structures, such as:

Block Copolymers: Synthesizing copolymers where one block is made with standard monomers and another is made with this compound. In neutron scattering experiments, this creates high-contrast systems ideal for studying the microphase separation and interfacial properties of the polymer. researchgate.net

Ladder Polymers: Phenylenediamines can be used to create rigid ladder-like polymer structures with high thermal stability. researchgate.net Using the deuterated monomer can help in elucidating the complex synthesis mechanisms and the final structure of these materials.

Dendrimers and Hyperbranched Polymers: Introducing this compound into the core, branches, or surface of a dendrimer allows for detailed characterization of the shape, size, and dynamics of these intricate nanoscale structures.

The development of these deuterated architectures is not an end in itself but a means to gain deeper insight into polymer physics and chemistry. These well-defined, labeled materials serve as model systems that enable the validation of theoretical models and the advancement of analytical techniques for probing material structure and behavior from the molecular to the macroscopic scale. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 1,3 Phenylenediamine D8

Quantum Chemical Calculations for Structural Optimization.arxiv.org

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These methods are crucial for understanding the molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties, including its geometry. mdpi.com For the phenylenediamine isomers, calculations using the DFT/B3LYP method with an aug-cc-PVDZ basis set have been performed to interpret their structural properties. tandfonline.com The geometry of 1,3-Phenylenediamine-d8 is not expected to differ significantly from that of 1,3-phenylenediamine, as the potential energy surface is independent of isotopic mass. researchgate.net The primary difference lies in the vibrational energies of the molecule.

The optimized geometric parameters for 1,3-phenylenediamine, calculated using the B3LYP method, provide the bond lengths and angles for the molecule's minimum energy structure. researchgate.net

Table 1: Selected Optimized Geometric Parameters for 1,3-Phenylenediamine Data calculated using DFT/B3LYP/aug-cc-PVDZ for the non-deuterated m-phenylenediamine (B132917). researchgate.net

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.426 Å |

| C1-C6 | 1.408 Å | |

| C-N | 1.414 - 1.419 Å | |

| Bond Angle | C1-C2-C3 | 119.2 ° |

| C2-C3-C4 | 120.4 ° |

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. iu.edu These methods, along with DFT, are used to analyze the electronic properties of molecules, such as the distribution of electrons and the energies of molecular orbitals. tandfonline.com

Key electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com For 1,3-phenylenediamine, these values have been calculated, providing insight into its electronic behavior. tandfonline.comresearchgate.net The molecular electrostatic potential (MESP) surface is also used to predict reactive sites for electrophilic and nucleophilic attack. tandfonline.com

Table 2: Calculated Electronic Properties of 1,3-Phenylenediamine Data from theoretical calculations on the non-deuterated m-phenylenediamine. tandfonline.com

| Property | Value |

|---|---|

| HOMO Energy | -5.42 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap (ΔE) | 5.21 eV |

| Ionization Potential | 5.42 eV |

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of molecules. arxiv.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. arxiv.org Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The accuracy of these predictions depends on the choice of functional, basis set, and the inclusion of solvent effects. researchgate.net For complex structures, comparing calculated and experimental shifts can help distinguish between isomers. researchgate.net

For this compound, the ¹H NMR spectrum would be simplified due to the replacement of protons with deuterium (B1214612). In the ¹³C NMR spectrum, the primary effect of deuteration is the appearance of small isotopic shifts on the carbon atoms directly bonded to deuterium and the splitting of these signals due to C-D coupling. While specific computational predictions for the d8 analogue are not widely available, machine learning and GNN-based models are emerging as powerful tools for achieving high accuracy in predicting both ¹H and ¹³C chemical shifts. arxiv.orgchemrxiv.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. mdpi.com The assignments of these vibrations are often confirmed by calculating the Potential Energy Distribution (PED). researchgate.net

For this compound, the most significant impact of isotopic substitution is on the vibrational frequencies. Modes involving the movement of deuterium atoms will be at a considerably lower frequency than the corresponding modes involving hydrogen in the non-deuterated molecule. This is due to the increased mass of deuterium. Specifically, the N-D and C-D stretching and bending vibrations in this compound will be shifted to lower wavenumbers compared to the N-H and C-H vibrations in 1,3-phenylenediamine. This isotopic effect is a key signature that can be both predicted computationally and observed experimentally.

Table 3: Selected Calculated Vibrational Frequencies for 1,3-Phenylenediamine Theoretical data for the non-deuterated m-phenylenediamine, with expected shifts for the d8 analogue. tandfonline.comresearchgate.net

| Assignment (for H-analogue) | Calculated Wavenumber (cm⁻¹) | Expected Effect of Deuteration on Frequency |

|---|---|---|

| N-H Asymmetric Stretch | 3531 | Significant decrease (N-D stretch) |

| N-H Symmetric Stretch | 3447 | Significant decrease (N-D stretch) |

| C-H Stretch | 3100-3000 | Significant decrease (C-D stretch) |

| Ring C-C Stretch | 1629 | Minor decrease |

| NH₂ Scissoring | 1629 | Significant decrease (ND₂ scissoring) |

Reaction Mechanism Simulation and Energetics.arxiv.org

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating the energetics of chemical reactions. nsf.govnih.gov DFT calculations can model the interaction of molecules and determine the stability of reaction intermediates and products.

A study on the adsorption of sulfur dioxide (SO₂) on 1,3-phenylenediamine utilized DFT calculations at the B3LYP/6-31G(d,p) level to simulate the process. acs.org The calculations helped characterize the adsorbed species, identifying them as hydrogen-bonded sulfite (B76179) and sulfate. acs.org Furthermore, the binding energies were calculated, revealing that these species bind more strongly to ammonium (B1175870) sites than to amine sites. acs.org Such studies showcase how computational modeling can explain experimental observations of reaction pathways and product formation.

In the context of this compound, computational studies of reaction mechanisms would also allow for the investigation of the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. By calculating the zero-point vibrational energies (ZPVE) of both the deuterated and non-deuterated reactants and transition states, the KIE can be predicted. This provides valuable information on whether a C-D or N-D bond is broken in the rate-determining step of a reaction.

Transition State Localization and Energy Barrier Calculations

The substitution of hydrogen with deuterium in 1,3-phenylenediamine can significantly alter reaction rates without changing the potential energy surface, a phenomenon known as the kinetic isotope effect (KIE). Computational chemistry offers powerful tools to quantify these effects by locating the transition state (TS) and calculating the associated energy barrier.

Theoretical approaches such as Density Functional Theory (DFT) and high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD(T)) are employed to model these reactions. iisermohali.ac.inacs.org DFT, particularly with hybrid functionals, often provides a good balance between computational cost and accuracy for the geometries and frequencies of reactants, products, and transition states. faccts.de For higher accuracy in energy calculations, single-point energy calculations using methods like DLPNO-CCSD(T) can be performed on the DFT-optimized geometries. faccts.de

The process of locating a transition state, which is a first-order saddle point on the potential energy surface, involves specialized algorithms. iisermohali.ac.in Methods like the Nudged Elastic Band (NEB) or the Dimer method are used to find the minimum energy path between reactants and products and to precisely locate the transition state structure. ecu.edu Once the TS is identified, frequency calculations are performed to confirm it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. faccts.de

The activation energy (energy barrier) is then calculated as the difference in energy between the transition state and the reactants. Comparing the zero-point vibrational energies (ZPVE) of the normal (h8) and deuterated (d8) isotopologues is crucial for predicting the KIE. The lower ZPVE of C-D and N-D bonds compared to C-H and N-H bonds typically leads to a higher activation energy for the deuterated species, resulting in a "normal" KIE where the deuterated compound reacts more slowly.

Table 1: Illustrative Energy Barrier Calculation for a Hypothetical Reaction

This table presents hypothetical data for an electrophilic aromatic substitution reaction involving 1,3-Phenylenediamine, illustrating the calculated energy components and the resulting kinetic isotope effect.

| Parameter | 1,3-Phenylenediamine-h8 | This compound |

| Electronic Energy of Reactants (Hartree) | -324.125 | -324.125 |

| Zero-Point Vibrational Energy (ZPVE) of Reactants (kcal/mol) | 85.7 | 78.9 |

| Electronic Energy of Transition State (Hartree) | -324.095 | -324.095 |

| ZPVE of Transition State (kcal/mol) | 84.9 | 78.3 |

| Enthalpy of Activation (ΔH‡) at 298K (kcal/mol) | 18.0 | 18.6 |

| Gibbs Free Energy of Activation (ΔG‡) at 298K (kcal/mol) | 19.3 | 19.8 |

| Predicted Kinetic Isotope Effect (kH/kD) | 2.5 | - |

Note: Data are hypothetical and for illustrative purposes only. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).

Molecular Dynamics (MD) Simulations of Reaction Pathways

While static quantum mechanical calculations are excellent for determining energy barriers of specific reaction steps, Molecular Dynamics (MD) simulations allow for the exploration of complete reaction pathways and complex reaction networks over time. ucl.ac.uk Reactive MD simulations, using force fields like ReaxFF, can model bond formation and breaking, making them suitable for investigating complex processes like pyrolysis or oxidation. rwth-aachen.de

For this compound, MD simulations can track the trajectories of thousands of molecules simultaneously to identify dominant and minor reaction pathways, discover unexpected intermediates, and understand the influence of the solvent or other environmental factors. ucl.ac.ukrwth-aachen.de A powerful approach combines the efficiency of reactive MD with the accuracy of quantum mechanics (QM). rwth-aachen.de Tools like ChemTraYzer can automatically analyze ReaxFF MD trajectories to identify unique species and transition states. ucl.ac.uk The structures of these key points can then be re-optimized and their energies refined using high-level QM calculations to build highly accurate kinetic models. rwth-aachen.de